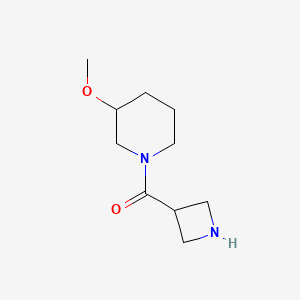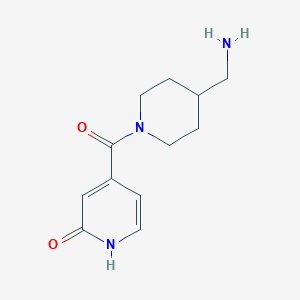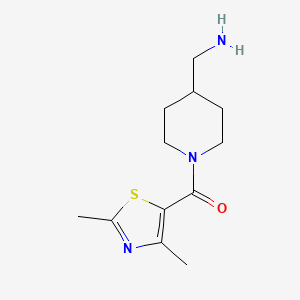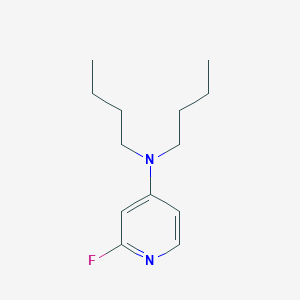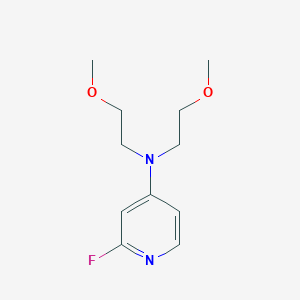
6-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 6-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine has been reported in the literature . For instance, the synthesis of 1-phenyl-4-(prop-2-yn-1-yloxy)-1H-pyrazolo[3,4-d]pyrimidine was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Scientific Research Applications
Synthesis and Characterization
- Stable Betainic Pyrimidinaminides Synthesis : Research has shown the formation of 6-amino substituted salts or pyrimidinaminides through nucleophilic substitution, highlighting the versatility of pyrimidine derivatives in synthesizing complex chemical structures (A. Schmidt, 2002).
Quantum Chemical Characterization
- Hydrogen Bonding Sites Investigation : Studies have utilized quantum chemistry methods to investigate hydrogen bonding (HB) sites in pyrimidine compounds, identifying major HB sites within the pyrimidine nucleus. This research provides insights into the electronic properties and potential interactions of pyrimidine derivatives (Yafigui Traoré et al., 2017).
Antifungal Applications
- Potential as Antifungal Agents : Research into the synthesis and biological activity of pyrimidine derivatives has uncovered their potential as antifungal agents. The investigation of various synthesized compounds revealed specific derivatives that exhibit significant antifungal effects, demonstrating the pharmaceutical applications of such chemical structures (Nadhir N. A. Jafar et al., 2017).
Corrosion Inhibition
- Corrosion Inhibition for Mild Steel : Pyrimidine derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions, displaying good inhibition efficiency. This application is crucial in industrial settings to prevent corrosion damage and extend the lifespan of metal components (H. Ashassi-Sorkhabi et al., 2005).
properties
IUPAC Name |
6-chloro-N-prop-2-ynylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-2-3-9-7-4-6(8)10-5-11-7/h1,4-5H,3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJODKFXUUQNOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



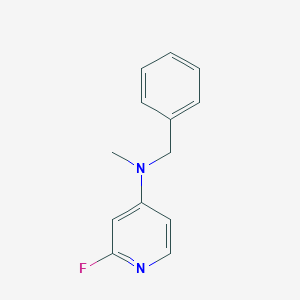
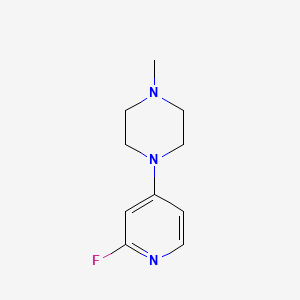
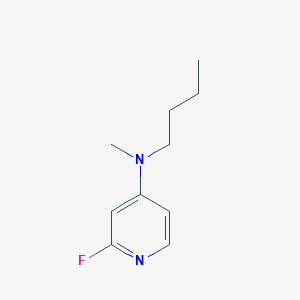
![[1-(2-Fluoropyridin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1474586.png)


